Chroman-4-amine hydrochloride
Overview
Description
Chroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chroman-4-amine hydrochloride, a derivative of the chroman-4-one framework, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds infantum .
Mode of Action
It is known that chroman-4-one derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities . The interaction of these compounds with their targets often leads to changes in cellular processes, resulting in their therapeutic effects .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a variety of biological and pharmaceutical activities . These activities suggest that these compounds may affect multiple biochemical pathways, leading to their downstream effects.
Result of Action
Chroman-4-one derivatives are known to exhibit a broad range of biological and pharmaceutical activities . These activities suggest that these compounds may have diverse molecular and cellular effects.
Biological Activity
Chroman-4-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is derived from chroman derivatives, specifically through a series of synthetic steps involving reduction and amination processes. The typical synthesis involves:
- Starting Material : Chroman-4-one.
- Reduction : Conversion to chroman-4-ol using sodium borohydride.
- Amination : Formation of chroman-4-amine via reaction with ammonium chloride.
- Hydrochloride Formation : Reaction with hydrochloric acid to yield this compound.
This compound exhibits a unique chiral configuration, which influences its biological activity compared to its enantiomers and related compounds.
Biological Activities
This compound has been studied for various biological activities, including:
- Enzyme Inhibition : It has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In studies, it was found that oral doses could inhibit DPP-IV activity significantly, comparable to established inhibitors like omarigliptin .
- Receptor Binding : The compound may interact with various receptors, influencing neurotransmission pathways and potentially affecting neurological functions.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
DPP-IV Inhibition | Enzyme inhibition | |
Neurological Effects | Receptor binding | |
SIRT2 Inhibition | Selective inhibition |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can modulate the activity of enzymes and receptors, thereby influencing various signaling pathways associated with metabolic and neurological functions.
Case Study: DPP-IV Inhibition
In a notable study, derivatives of chroman compounds were synthesized and evaluated for their DPP-IV inhibitory activity. A specific derivative demonstrated over 80% inhibition at a dosage of 3 mg/kg within 24 hours, indicating strong potential for managing conditions like type 2 diabetes .
Structure–Activity Relationship (SAR)
Research on substituted chroman derivatives has highlighted the importance of structural modifications on biological activity. For instance, minor changes in the substitution pattern can lead to significant variations in inhibitory potency against SIRT2, a target linked to neurodegenerative diseases .
Table 2: Structure–Activity Relationship Findings
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKYKMJUZEGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920284 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-63-5 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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